molecular formula C13H11N3O2S2 B2793580 N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-3-carboxamide CAS No. 2034530-24-8

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B2793580
CAS No.: 2034530-24-8
M. Wt: 305.37
InChI Key: YELKIIXGTQSXIW-UHFFFAOYSA-N
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Description

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-3-carboxamide is a complex organic compound that features a thieno[3,2-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimalarial properties .

Preparation Methods

The synthesis of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-3-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion.

Scientific Research Applications

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can disrupt critical biological pathways, leading to the therapeutic effects observed in preclinical studies .

Properties

IUPAC Name

N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S2/c17-12(9-1-5-19-7-9)14-3-4-16-8-15-10-2-6-20-11(10)13(16)18/h1-2,5-8H,3-4H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELKIIXGTQSXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)NCCN2C=NC3=C(C2=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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